![molecular formula C17H20N2O2 B1384989 N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide CAS No. 1020054-07-2](/img/structure/B1384989.png)
N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide
Overview
Description
N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide (NAMIPIB) is an organic compound that has been studied extensively for its potential applications in scientific research. NAMIPIB has been used in a variety of laboratory experiments, including those related to biochemical and physiological effects. It has also been used to synthesize a variety of other compounds.
Scientific Research Applications
Electrochemical Characterization and Utilization
- A study by Karimi-Maleh et al. (2014) explored the development of a biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode. This biosensor was effective for the electrocatalytic determination of glutathione in the presence of piroxicam, showcasing its potential in analytical chemistry applications (Karimi-Maleh et al., 2014).
Biochemical and Pharmaceutical Research
- Theoclitou et al. (2011) identified a compound, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), as a potential anticancer agent. This compound was found to inhibit kinesin spindle protein, leading to cell arrest in mitosis and induction of cellular death, highlighting its significance in cancer research (Theoclitou et al., 2011).
Chemical and Physical Property Analysis
- Sawale et al. (2016) conducted a study on the molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, a compound with antiemetic and parasympathomimetic activity. This research focused on understanding the compound's physical and chemical properties in various solutions (Sawale et al., 2016).
Psycho- and Neurotropic Properties
- A study by Podolsky et al. (2017) investigated the psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which includes related benzamide derivatives. These substances showed potential as psychoactive compounds, warranting further studies in the field of neuropharmacology (Podolsky et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial activities against clinically isolated strains .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes that result in antimicrobial activities .
Biochemical Pathways
Similar compounds have been reported to exhibit antioxidant activity, suggesting that they may interact with biochemical pathways related to oxidative stress .
Result of Action
Similar compounds have been reported to exhibit antimicrobial and antioxidant activities .
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-propan-2-yloxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)21-15-8-5-13(6-9-15)17(20)19-16-10-14(18)7-4-12(16)3/h4-11H,18H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVUWDBEHXDAQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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